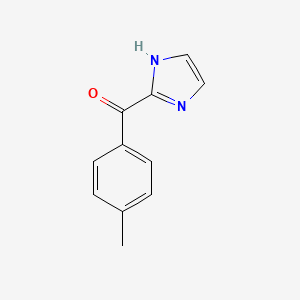

1H-Imidazol-2-YL(4-methylphenyl)methanone

Description

Properties

IUPAC Name |

1H-imidazol-2-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10(14)11-12-6-7-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFUQWJSIBEMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394777 | |

| Record name | (1H-Imidazol-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116997-22-9 | |

| Record name | (1H-Imidazol-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazol-2-yl(4-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Imidazol 2 Yl 4 Methylphenyl Methanone and Analogous Imidazole Ketone Derivatives

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 2-acylimidazoles, such as 1H-Imidazol-2-YL(4-methylphenyl)methanone, can be approached through several well-established routes. These pathways often involve either the initial construction of the imidazole (B134444) scaffold followed by acylation or the incorporation of the acyl group during the ring formation process.

The formation of the imidazole ring is a fundamental step in the synthesis of the target compound. Various classical and modern methods are employed for this purpose, often utilizing multicomponent reactions that allow for the assembly of the heterocyclic core from simple acyclic precursors.

One of the most common approaches is the Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.com This method is highly versatile for producing polysubstituted imidazoles. organic-chemistry.org For the synthesis of a 2-aryl imidazole derivative, a glyoxal (B1671930), an aryl aldehyde, and ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297) are typically used. wjpsonline.comuobasrah.edu.iq

Another widely used method is the Debus synthesis , which is the first reported synthesis of imidazole from glyoxal and formaldehyde (B43269) in ammonia. uobasrah.edu.iq While this method provides a straightforward route to the parent imidazole, modifications are necessary to introduce substituents.

Modern strategies often employ metal-catalyzed reactions to construct the imidazole ring with high regioselectivity. rsc.org For instance, copper-catalyzed multicomponent reactions of aldehydes, benzil, and ammonium acetate have been shown to produce 2,4,5-trisubstituted imidazoles in excellent yields. rsc.org Similarly, microwave-assisted and ultrasonic-assisted syntheses have gained traction as they can significantly reduce reaction times and improve yields. researchgate.netbiomedpharmajournal.orgnih.gov Green synthetic approaches, such as those utilizing water as a solvent or employing reusable catalysts, are also being explored. nih.gov

Table 1: Comparison of Imidazole Scaffold Construction Strategies

| Synthetic Method | Key Reactants | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Condensation, often in a protic solvent | High versatility for substituted imidazoles | wjpsonline.com |

| Copper-Catalyzed MCR | Aldehyde, Benzil, Ammonium Acetate | CuI catalyst, DMSO, 140 °C | Excellent yields, short reaction times | rsc.org |

| Microwave-Assisted Synthesis | Varies (e.g., multicomponent reactions) | Microwave irradiation | Rapid synthesis, improved yields | researchgate.netbiomedpharmajournal.org |

| Ultrasonic-Assisted Synthesis | Varies (e.g., multicomponent reactions) | Ultrasonic irradiation | Enhanced reaction rates, green chemistry approach | nih.gov |

Once the imidazole scaffold is in place, the introduction of the (4-methylphenyl)methanone group at the C2 position is a critical step. This is typically achieved through acylation reactions. N-acyl imidazoles are well-known reactive intermediates in acyl transfer reactions. nih.govnih.govoup.com

Direct C-acylation of an imidazole ring can be challenging due to the nucleophilic nature of the ring nitrogens. Therefore, a common strategy involves the lithiation of the C2 position of an N-protected imidazole, followed by reaction with an appropriate acylating agent, such as 4-methylbenzoyl chloride. The protecting group can then be removed to yield the desired product.

Alternatively, the carbonyl group can be introduced during the ring formation. For example, a multicomponent reaction involving an α-keto-aldehyde, 4-methylbenzaldehyde, and ammonia could potentially lead to the desired 2-acylimidazole structure. nih.gov Another approach involves the oxidation of a 2-benzylimidazole derivative.

For the synthesis of related benzimidazole (B57391) derivatives, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a method involving the reaction of an aromatic aldehyde and o-phenylenediamine (B120857) in the presence of N,N-dimethylformamide and sulfur has been reported. rsc.orgresearchgate.net This suggests that similar oxidative condensation strategies could be adapted for the synthesis of 2-acylimidazoles.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and temperature.

Catalyst Systems: A variety of catalysts have been explored for the synthesis of imidazole derivatives. Copper salts, such as CuI and CuCl₂, are frequently used to catalyze multicomponent reactions leading to substituted imidazoles. rsc.org Zinc chloride has also been employed as a catalyst in reactions involving 2H-azirines to form imidazoles. rsc.org In some cases, metal-free conditions using Brønsted acids or bases are effective. rsc.org The choice of catalyst can significantly influence the regioselectivity and efficiency of the reaction.

Solvent Effects: The polarity and boiling point of the solvent can have a profound impact on the reaction outcome. For instance, in the copper-catalyzed synthesis of trisubstituted imidazoles, DMSO was found to be a superior solvent compared to DMF, toluene, or acetonitrile, leading to higher yields. rsc.org The use of ionic liquids as reaction media has also been explored, offering advantages such as catalyst recyclability. nih.gov

Temperature Control: Temperature plays a critical role in reaction kinetics and selectivity. Many imidazole syntheses require elevated temperatures to proceed at a reasonable rate. rsc.org However, excessive heat can lead to side reactions and decomposition of products. Microwave-assisted synthesis allows for rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.netnih.gov

Table 2: Optimization of Reaction Conditions for a Model CuI-Catalyzed Imidazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuCl (20) | DMSO | 140 | 90 | 75 | rsc.org |

| 2 | CuBr (20) | DMSO | 140 | 90 | 75 | rsc.org |

| 3 | CuI (20) | DMSO | 140 | 90 | 75 | rsc.org |

| 4 | CuI (20) | DMF | 140 | 90 | 65 | rsc.org |

| 5 | CuI (20) | Toluene | 110 | 90 | 67 | rsc.org |

| 6 | CuI (20) | CH₃CN | Reflux | 90 | 68 | rsc.org |

Precursor Design and Derivatization Strategies

For a multicomponent approach, precursors such as a suitable 1,2-dicarbonyl compound (e.g., glyoxal or a derivative), 4-methylbenzaldehyde, and an ammonia source would be required. wjpsonline.comnih.govacs.org If a stepwise approach is chosen, an appropriately substituted imidazole precursor would be synthesized first, followed by acylation. For example, 2-lithioimidazole or a similar organometallic imidazole derivative could serve as a key intermediate for coupling with 4-methylbenzoyl chloride. nih.gov

Derivatization strategies can be employed to synthesize a library of analogous imidazole ketone derivatives. By varying the aldehyde component in a multicomponent reaction, a range of 2-aryl-substituted imidazoles can be prepared. Similarly, using different acylating agents in a stepwise synthesis allows for the introduction of various ketone functionalities. Further functionalization of the imidazole ring, such as N-alkylation or halogenation, can also be performed to generate a diverse set of compounds. nih.gov

Yield Enhancement and Purity Control in Synthetic Protocols

Maximizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic protocol. Several strategies can be employed to achieve these goals in the synthesis of 2-acylimidazoles.

Purity Control: The purity of the synthesized compound is paramount. Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and to identify the presence of any impurities. nih.govnih.gov After the reaction is complete, the crude product is typically subjected to one or more purification techniques. Column chromatography on silica (B1680970) gel is a widely used method for separating the desired product from unreacted starting materials and byproducts. nih.gov Crystallization is another effective method for obtaining highly pure imidazole derivatives. google.com The choice of solvent for crystallization is crucial and may require some experimentation to find the optimal conditions. In some cases, dissolving the crude product in an aqueous basic solution, followed by filtration and re-precipitation by adjusting the pH, can be an effective purification strategy. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Imidazol 2 Yl 4 Methylphenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1H-Imidazol-2-YL(4-methylphenyl)methanone, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

The ¹H-NMR spectrum of this compound provides crucial information regarding the number, environment, and coupling of protons. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons of the imidazole (B134444) and the 4-methylphenyl (p-tolyl) groups.

The protons of the imidazole ring typically appear as distinct signals. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 10.0-13.0 ppm, due to its acidic nature and potential for hydrogen bonding. The two C-H protons on the imidazole ring are anticipated to be observed in the aromatic region, typically between δ 7.0 and 8.0 ppm.

The p-tolyl group exhibits a characteristic set of signals. The two aromatic protons ortho to the carbonyl group are expected to resonate as a doublet, while the two protons meta to the carbonyl will appear as another doublet, creating an AA'BB' system. Based on data from similar structures like phenyl(p-tolyl)methanone, these aromatic protons are expected in the range of δ 7.20-7.80 ppm. rsc.org The methyl group protons will present as a sharp singlet further upfield, typically around δ 2.44 ppm. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 | br s |

| Imidazole C-H | 7.0 - 8.0 | m |

| Aromatic H (ortho to C=O) | ~7.70 | d |

| Aromatic H (meta to C=O) | ~7.28 | d |

This table is interactive. Click on the headers to sort the data.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, likely in the range of δ 180-197 ppm. rsc.org The carbon atoms of the imidazole ring typically resonate between δ 115 and 145 ppm. researchgate.net The aromatic carbons of the p-tolyl group will appear in the typical aromatic region of δ 125-145 ppm. The quaternary carbon attached to the methyl group is expected around δ 143 ppm, while the methyl carbon itself will be the most upfield signal, anticipated around δ 21.7 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 180 - 197 |

| Imidazole C-2 | ~145 |

| Imidazole C-4/C-5 | 115 - 130 |

| Aromatic C (ipso, attached to C=O) | ~135 |

| Aromatic C (ortho to C=O) | ~130 |

| Aromatic C (meta to C=O) | ~129 |

| Aromatic C (para to C=O, attached to -CH₃) | ~143 |

This table is interactive. Click on the headers to sort the data.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the imidazole C-H protons to their corresponding carbons, as well as the aromatic protons of the p-tolyl ring to their respective carbons.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the aromatic protons ortho to the carbonyl group and the carbonyl carbon itself. Similarly, the methyl protons should show a correlation to the para-carbon of the tolyl ring. These correlations would confirm the connectivity between the imidazole ring, the carbonyl group, and the 4-methylphenyl moiety.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1630 cm⁻¹, which is typical for aryl ketones. The N-H stretching vibration of the imidazole ring should appear as a broad band in the range of 3300-2500 cm⁻¹ due to hydrogen bonding.

The C-H stretching vibrations of the aromatic rings and the methyl group are expected to be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the imidazole and phenyl rings will likely produce a series of bands in the 1600-1400 cm⁻¹ region. nih.gov Aromatic C-H bending vibrations will give rise to signals in the fingerprint region, below 900 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₃) | Stretching | 2950 - 2850 |

| C=O (Ketone) | Stretching | 1650 - 1630 (strong) |

| C=N, C=C (Aromatic) | Stretching | 1600 - 1400 |

This table is interactive. Click on the headers to sort the data.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric stretching of the aromatic rings is expected to be a prominent feature in the FT-Raman spectrum. The C=C bonds of the phenyl and imidazole rings should give rise to strong bands in the 1610-1570 cm⁻¹ region. The C-H stretching vibrations will also be visible. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The FT-Raman spectrum is particularly useful for analyzing the skeletal vibrations of the molecule, providing a detailed fingerprint.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are particularly powerful tools in the analysis of imidazole derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS is crucial for confirming their chemical formulas. For instance, in the analysis of a related novel imidazole-containing chalcone, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, HRMS analysis found a molecular ion at an m/z of 288.12531, which was in close agreement with the calculated mass of 288.12626 for the chemical formula C19H16N2O. nih.gov This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is also vital in metabolite identification studies of related heterocyclic compounds, where the high accuracy of the mass measurements helps in confirming the structures of biotransformation products. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like many imidazole derivatives, allowing for the analysis of the intact molecule with minimal fragmentation. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov In the study of various imidazole-containing compounds, ESI-MS has been effectively used to determine their molecular weights. For example, in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, ESI-MS was used to identify the protonated molecule [M+H]+ at an m/z of 202.0. rsc.org Furthermore, ESI-MS/MS, a tandem mass spectrometry technique, can be employed to induce fragmentation of the parent ion, providing valuable structural information. iucr.org This approach is advantageous for the structural elucidation of novel compounds by examining the fragmentation patterns, which can reveal the connectivity of different substituents within the molecule. iucr.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Below is an interactive table summarizing typical crystallographic data for a related imidazole derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.1134 (1) |

| b (Å) | 16.4020 (4) |

| c (Å) | 10.1712 (2) |

| β (°) | 94.293 (1) |

| V (ų) | 850.66 (3) |

| Z | 4 |

| Data for 2-p-Tolyl-4,5-dihydro-1H-imidazole, a structurally similar compound. nih.gov |

Investigation of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of imidazole derivatives is significantly influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. iucr.org The imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor, readily participates in hydrogen bonding. nih.gov In the crystal structure of 2-p-Tolyl-4,5-dihydro-1H-imidazole, neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains. nih.gov

Computational Chemistry and Theoretical Investigations of 1h Imidazol 2 Yl 4 Methylphenyl Methanone Electronic and Structural Properties

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of compounds like 1H-Imidazol-2-YL(4-methylphenyl)methanone. DFT calculations, often employing functionals like B3LYP, are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of the molecule. These theoretical calculations offer a detailed understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Equilibrium Structures

The initial step in computational analysis involves the geometry optimization of this compound. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. nih.gov DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to achieve this. nih.govmdpi.com The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For this compound, the optimized structure would reveal a planar imidazole (B134444) ring connected to a 4-methylphenyl group via a carbonyl bridge. The planarity of the imidazole ring is a key feature of this class of compounds. acadpubl.eu The bond lengths and angles obtained from these calculations are crucial for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (imidazole) | ~1.38 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | N-C-N (imidazole) | ~108° |

| C-C-O (carbonyl) | ~121° | |

| Dihedral Angle | Imidazole-Carbonyl | ~10° |

Note: The values in this table are representative and based on DFT calculations for structurally similar imidazole derivatives.

Vibrational Wavenumber Predictions and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of this compound. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum. ijrar.org The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations, with the aid of Potential Energy Distribution (PED) analysis. nih.gov For instance, the characteristic C=O stretching vibration of the methanone (B1245722) group is expected to appear in the range of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the N-H stretching of the imidazole ring would appear at higher wavenumbers. ijrar.org

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole | ~3450 |

| C-H Stretch | Aromatic | ~3100 |

| C=O Stretch | Methanone | ~1680 |

| C=N Stretch | Imidazole | ~1550 |

| C-C Stretch | Aromatic | ~1600 |

Note: These are illustrative values based on typical DFT predictions for similar molecules.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular charge transfer (ICT) interactions within a molecule. acadpubl.eu By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides insights into the stability of the molecule arising from hyperconjugation and charge delocalization. nih.gov In this compound, significant ICT is expected from the electron-rich imidazole and 4-methylphenyl rings to the electron-withdrawing carbonyl group. The NBO analysis would quantify the energy of these interactions, with larger stabilization energies indicating more significant charge transfer. acadpubl.eu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is likely to be localized on the imidazole and 4-methylphenyl rings, while the LUMO is expected to be centered on the carbonyl group and the imidazole ring. nih.govorientjchem.org

Table 3: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | ~ -6.2 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.2 |

Note: These values are representative and based on FMO analyses of similar imidazole derivatives.

Advanced Spectroscopic Property Predictions via DFT

DFT calculations can also be used to predict advanced spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra are invaluable for the structural elucidation of newly synthesized compounds and for the correct assignment of experimental NMR signals. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optoelectronic Potentials

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths of a molecule. semanticscholar.org This information is crucial for understanding the optoelectronic properties of this compound and its potential applications in materials science. The major electronic transitions are often characterized as π → π* and n → π* transitions, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

Molecular modeling and dynamics simulations are powerful computational tools used to explore the conformational landscape of molecules like this compound. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and the energetic barriers between them.

Conformational Analysis is often initiated by performing a potential energy surface (PES) scan. This involves systematically rotating specific dihedral angles and calculating the molecule's energy at each step using quantum mechanical methods like Density Functional Theory (DFT). The resulting energy profile reveals the most stable (lowest energy) conformations and the transition states (energy maxima) that separate them. For molecules with multiple rotatable bonds, this analysis helps to identify the global minimum energy structure among many possible local minima. nih.gov

Molecular Dynamics (MD) Simulations offer a dynamic perspective on the conformational behavior. mdpi.com In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. This provides a trajectory that illustrates how the molecule flexes, bends, and rotates in a simulated environment (e.g., in a vacuum or a solvent). nih.govijsrset.com Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational state. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific regions of the molecule. mdpi.comijsrset.com

Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness. Changes in Rg over the simulation can indicate significant conformational transitions. nih.govijsrset.com

For a molecule such as this compound, MD simulations could elucidate the preferred rotational angles between the imidazole and p-tolyl rings and the planarity of the core structure. The flexibility of the imidazole N-H bond and its potential for hydrogen bonding can also be assessed.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Imidazole Derivatives

Note: The following data is representative of typical results from MD simulations of related imidazole compounds and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

| Simulation Metric | Typical Value Range | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1 - 3 Å | Indicates the stability of the protein-ligand complex during the simulation. Fluctuations within this range are generally considered acceptable for small globular proteins. mdpi.com |

| Ligand RMSF (Å) | 0.5 - 2.5 Å | Highlights the flexibility of different parts of the ligand. Higher values for terminal groups like the methyl group on the phenyl ring would be expected. |

| Radius of Gyration (Rg) (nm) | 1.5 - 2.0 nm | Reflects the compactness of the molecule. A stable value suggests no major unfolding or conformational changes. ijsrset.com |

Chemical Reactivity and Transformation Studies of 1h Imidazol 2 Yl 4 Methylphenyl Methanone Scaffolds

Oxidation Reactions of the Imidazole (B134444) Moiety and Side Chains

The oxidation of the 1H-imidazol-2-yl(4-methylphenyl)methanone scaffold can proceed at several sites, primarily the imidazole ring and the methyl group of the tolyl substituent. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

The imidazole ring itself is generally resistant to oxidation under mild conditions. However, under more forcing conditions or with potent oxidizing agents, ring-opening or the formation of N-oxides can occur. More commonly, the side-chain methyl group is susceptible to oxidation. For instance, the photo-oxidation of imidazole derivatives can be accelerated in the presence of suitable sensitizers, leading to complex reaction mixtures. rsc.org In the case of the tolyl group, oxidation can convert the methyl group to a carboxylic acid.

| Oxidizing Agent | Target Site | Potential Product(s) | Notes |

| Strong Oxidants (e.g., KMnO4, CrO3) | Methyl group on phenyl ring | 4-(1H-imidazole-2-carbonyl)benzoic acid | Harsh conditions may affect the imidazole ring. |

| Peroxy acids (e.g., m-CPBA) | Imidazole nitrogen | This compound N-oxide | Formation of N-oxides is a possibility. |

| Photochemical Oxidation | Imidazole ring and side chain | Complex mixture of degradation products | Reaction is often non-selective. rsc.org |

Reduction Pathways of the Carbonyl Group and Aromatic Rings

The reduction of this compound offers pathways to various functionalized imidazole derivatives. The primary targets for reduction are the carbonyl group and, under more vigorous conditions, the aromatic rings.

The carbonyl group is readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorganic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups. NaBH₄ is a milder reagent and is often preferred for the selective reduction of ketones in the presence of less reactive groups. masterorganicchemistry.com

Catalytic hydrogenation provides another effective method for the reduction of the carbonyl group and can also lead to the reduction of the aromatic rings under more strenuous conditions (higher pressure and temperature, and more active catalysts). nih.govnih.gov For example, catalytic hydrogenation of related imidazole derivatives has been demonstrated using cobalt-based catalysts. nih.govnih.gov

| Reagent/Catalyst | Target Site(s) | Product | Notes |

| Sodium Borohydride (NaBH₄) | Carbonyl group | (1H-Imidazol-2-yl)(4-methylphenyl)methanol | Mild and selective for the carbonyl group. masterorganicchemistry.comorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl group | (1H-Imidazol-2-yl)(4-methylphenyl)methanol | More reactive than NaBH₄. |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Carbonyl group, Aromatic rings | (1H-Imidazol-2-yl)(4-methylphenyl)methanol, (1H-Imidazol-2-yl)(4-methylcyclohexyl)methanol | Reduction of aromatic rings requires more forcing conditions. nih.govnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole and Phenyl Rings

The imidazole and phenyl rings of the title compound exhibit distinct reactivities towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack, primarily at the C4 and C5 positions. Halogenation of related 2-arylimidazo[1,2-a]pyridines has been achieved at the C3 position (analogous to C4/C5 in imidazole) using sodium halides in the presence of an oxidizing agent like K₂S₂O₈. elsevierpure.com Nitration of 2-phenyl-1H-imidazole has been successfully carried out using nitronium fluoborate, yielding the 4-nitro derivative. google.com The electron-donating methyl group on the phenyl ring directs electrophilic substitution to the ortho and para positions (relative to the methyl group).

Nucleophilic Substitution: The imidazole ring itself is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, if a suitable leaving group is present on the imidazole ring (e.g., a halogen), nucleophilic substitution can occur. For instance, 2-haloimidazoles bearing acyl groups can undergo nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Ring System | Position of Substitution | Product Type |

| Halogenation | NaX / K₂S₂O₈ (X = Cl, Br, I) | Imidazole | C4 and/or C5 | 4/5-Halo-1H-imidazol-2-yl(4-methylphenyl)methanone elsevierpure.com |

| Nitration | Nitronium fluoborate (NO₂BF₄) | Imidazole | C4 or C5 | 4/5-Nitro-1H-imidazol-2-yl(4-methylphenyl)methanone google.com |

| Electrophilic Aromatic Substitution | Various electrophiles | Phenyl | Ortho/para to methyl group | Substituted phenyl derivatives |

Derivatization Strategies for Functional Group Interconversion

The carbonyl group in this compound is a key site for derivatization, allowing for the synthesis of a wide array of new compounds with potentially altered biological activities.

Standard carbonyl group derivatizations, such as the formation of oximes and hydrazones, can be readily achieved. Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, while reaction with hydrazine (B178648) or substituted hydrazines affords hydrazones. nih.govarpgweb.comorganic-chemistry.orgnih.govnih.gov

The Wittig reaction provides a powerful tool for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting the ketone with a phosphorus ylide, a variety of substituted alkenes can be synthesized. Similarly, the Grignard reaction allows for the introduction of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup. organic-chemistry.orgmasterorganicchemistry.comnih.gov

| Derivatization Reaction | Reagent(s) | Functional Group Formed | Product Class |

| Oximation | Hydroxylamine (NH₂OH·HCl) | Oxime | This compound oxime nih.govarpgweb.com |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone | This compound hydrazone organic-chemistry.orgnih.govnih.gov |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | 2-(1-(4-methylphenyl)alkenyl)-1H-imidazole wikipedia.orgorganic-chemistry.orglibretexts.org |

| Grignard Reaction | Grignard reagent (R-MgX) followed by H₃O⁺ | Tertiary alcohol | (1-(1H-Imidazol-2-yl)-1-(4-methylphenyl)alkyl)ol organic-chemistry.orgmasterorganicchemistry.comnih.gov |

Coordination Chemistry and Metal Complexation Involving 1h Imidazol 2 Yl 4 Methylphenyl Methanone Ligands

Design Principles for Imidazole-Based Ligands

The design of imidazole-based ligands for metal complexation is guided by several key principles. The imidazole (B134444) ring itself contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH) is basic and typically binds to metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor, making imidazole a versatile ligand for a wide range of metals. wikipedia.org The donor properties of the imidazole ring can be modulated by attaching various substituents.

In the case of 2-acyl imidazoles, such as 1H-Imidazol-2-YL(4-methylphenyl)methanone, the presence of the aroyl group at the 2-position introduces a carbonyl oxygen atom, which can also act as a donor site. This creates the potential for the ligand to act in a bidentate fashion, chelating a metal ion through both the imidazole nitrogen and the carbonyl oxygen. The electronic nature of the substituent on the phenyl ring—in this case, a methyl group—can subtly influence the electron density on both donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. Research has shown that α,β-unsaturated 2-acyl imidazoles are effective substrates in a variety of Lewis acid-catalyzed reactions, highlighting their utility in coordinating with metal centers to facilitate chemical transformations. acs.org The design principles, therefore, revolve around the strategic placement of donor atoms and the electronic tuning of the ligand framework to achieve desired coordination geometries and catalytic activities.

Formation of Metal Complexes with Transition and Lanthanide Metal Ions

Ligands based on the imidazole framework readily form coordination complexes with a wide array of metal ions. The interaction between heterocyclic thiones, which are related to imidazole derivatives, and transition metal ions is a subject of extensive study. uobaghdad.edu.iq

Transition Metal Complexes: Research on related 2-substituted benzimidazole (B57391) ligands has demonstrated the successful synthesis of complexes with transition metals such as copper(II) and nickel(II). jocpr.comresearchgate.net In these cases, the ligands often act as monodentate donors. jocpr.comresearchgate.net Studies on 2-benzoyl thiobenzimidazole, a compound with structural similarities to this compound, have shown the formation of mixed-ligand complexes with Cr(III), Ni(II), and Cu(II). uobaghdad.edu.iq Similarly, aroyl-hydrazone Schiff base ligands form stable complexes with Mn(II) and Zn(II). nih.gov These findings suggest that this compound is also capable of forming stable complexes with a variety of d-block metals.

Lanthanide Metal Complexes: The coordination chemistry of imidazole derivatives extends to lanthanide ions. mdpi.com Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. mdpi.comresearchgate.net For instance, a series of neutral mononuclear lanthanide complexes with an imidazole–biphenyl–carboxylate ligand have been synthesized under solvothermal conditions. mdpi.com While direct synthesis of lanthanide complexes with this compound is not widely documented, the known affinity of acylpyrazolone ligands for lanthanides suggests that 2-aroyl imidazoles would be suitable ligands for forming stable lanthanide complexes. nih.gov

Structural and Electronic Characterization of Metal-Ligand Complexes

A comprehensive understanding of metal-ligand complexes requires detailed structural and electronic characterization. Various analytical techniques are employed to elucidate the geometry, bonding, and electronic properties of these compounds.

Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. nih.gov For related benzimidazole complexes, X-ray analysis has revealed square planar stereochemistry for Cu(II) complexes and tetrahedral configurations for Ni(II) complexes. jocpr.comresearchgate.net In other systems, such as those involving aroyl-hydrazone or 2-benzoyl thiobenzimidazole ligands, octahedral geometries are commonly observed for metals like Cr(III), Ni(II), Cu(II), Mn(II), and Zn(II). uobaghdad.edu.iqnih.gov

Spectroscopic and Other Characterization Methods: A suite of spectroscopic and analytical methods is used to characterize these complexes:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O and C=N) upon complexation. uobaghdad.edu.iqresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the d-d transitions of the metal ion and charge-transfer bands, which helps in determining the coordination geometry around the metal center. uobaghdad.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the binding of the ligand to the metal. jocpr.comnih.gov

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry and composition of the synthesized complexes. nih.govnih.gov

Magnetic Susceptibility and Molar Conductivity: These measurements help in determining the magnetic properties of the complex and whether the ligands are charged or neutral, respectively. uobaghdad.edu.iqresearchgate.net

The table below summarizes the typical geometries observed for transition metal complexes with related imidazole-based ligands.

| Metal Ion | Ligand Type | Observed Geometry |

| Cu(II) | 2-Substituted Benzimidazole | Square Planar |

| Ni(II) | 2-Substituted Benzimidazole | Tetrahedral |

| Cr(III) | 2-Benzoyl thiobenzimidazole | Octahedral |

| Mn(II) | Aroyl-Hydrazone | Octahedral |

| Zn(II) | Aroyl-Hydrazone | Octahedral |

Investigation of Coordination Modes and Binding Affinities

The functionality of a metal complex is heavily dependent on the coordination mode of the ligand and its binding affinity for the metal ion. Imidazole-based ligands can exhibit diverse coordination behaviors.

Coordination Modes: While simple imidazoles typically act as monodentate ligands through the imine nitrogen, wikipedia.org the presence of the aroyl group in this compound allows for more complex interactions. Based on studies of analogous molecules, two primary coordination modes can be anticipated:

Monodentate Coordination: The ligand can bind to the metal center solely through the tertiary nitrogen atom of the imidazole ring. This behavior has been observed in complexes of 2-substituted benzimidazoles. jocpr.comresearchgate.net

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the imidazole nitrogen and the carbonyl oxygen atom of the aroyl group. This N,O-bidentate coordination is seen in complexes of 2-benzoyl thiobenzimidazole and aroyl hydrazones, leading to the formation of stable five-membered chelate rings. uobaghdad.edu.iqresearchgate.net

The specific coordination mode adopted often depends on the metal ion, the solvent system, and the presence of other ancillary ligands.

Binding Affinities: The strength of the interaction between the ligand and the metal ion is quantified by the binding or complexation constant. For imidazole-based fluorescent probes designed for ion sensing, these constants have been determined. For example, two 2,4,5-triaryl imidazole-based probes exhibited strong binding to Fe³⁺ with complexation constants (Kₐ) of 1.165 × 10⁵ M⁻¹ and 1.899 × 10⁵ M⁻¹, respectively, indicating a high affinity. researchgate.net The binding stoichiometry is often found to be 1:1 or 2:1 (ligand:metal). researchgate.netmdpi.com Such quantitative data is crucial for designing effective sensors and catalysts.

Applications of Metal Complexes in Catalysis Research

The combination of a versatile ligand scaffold like imidazole with the catalytic prowess of transition metals has led to the development of highly efficient catalysts for a range of organic reactions. acs.org Metal complexes derived from 2-acyl imidazoles and related structures have shown significant promise in this field.

Asymmetric Catalysis:

Diels-Alder Reactions: α,β-Unsaturated 2-acyl imidazoles have been successfully employed as dienophiles in DNA-based catalytic asymmetric Diels-Alder reactions, achieving high diastereoselectivities and enantioselectivities (83-98%). acs.org

Allylic Alkylation: A cooperative Ni/Ir-catalytic system has been developed for the stereodivergent α-allylation of 2-acyl imidazoles, allowing for the synthesis of all possible regio- and stereoisomers of the products with excellent optical purity. snnu.edu.cn This methodology was applied to the total synthesis of the pharmaceutical compound tapentadol. snnu.edu.cn

Cross-Coupling Reactions:

C-H Functionalization: Nickel-based catalytic systems have been developed for the direct C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives, providing a direct route to valuable C2-functionalized imidazoles. nih.gov

Hydroarylation and Suzuki-Miyaura Coupling: Palladium(II) complexes with imidazole ligands have proven to be effective catalysts for the hydroarylation of terminal alkynes and for Suzuki-Miyaura cross-coupling reactions under mild conditions, often in aqueous media. researchgate.net

The catalytic activity of these complexes is attributed to the ability of the 2-acyl imidazole ligand to effectively coordinate the metal center, thereby activating the substrates for the desired transformation. acs.orgsnnu.edu.cn

Research into Colorimetric Sensing and Ion Detection Mechanisms

The ability of imidazole-based ligands to form colored complexes upon binding with specific metal ions makes them excellent candidates for the development of colorimetric chemosensors. mdpi.com These sensors allow for the simple, visual detection of target ions, which is highly valuable for environmental and biological monitoring. researchgate.netnih.gov

Mechanism of Sensing: The detection mechanism often relies on a change in the electronic properties of the system upon metal-ligand complexation. This can manifest as:

Ligand-to-Metal Charge-Transfer (LMCT): The binding of a metal ion can facilitate an LMCT transition, which often results in a significant red shift in the UV-Vis absorption spectrum and a distinct color change visible to the naked eye. mdpi.com

Fluorescence Quenching or Enhancement: The interaction with a metal ion can either quench ("turn-off") or enhance ("turn-on") the fluorescence of the ligand. rsc.org For example, an imidazole-based probe was developed for the selective turn-off fluorescence detection of Hg²⁺ ions. rsc.org

Examples of Imidazole-Based Sensors:

Copper-Imidazole-2-carboxaldehyde (Cu-ICA): A material prepared from copper ions and imidazole-2-carboxaldehyde exhibits oxidase-like activity and has been used for the colorimetric detection of glutathione (B108866) and ascorbic acid. nih.gov

Iron (Fe³⁺) Detection: 2,4,5-Triaryl imidazole derivatives have been synthesized as colorimetric fluorescent probes that show excellent selectivity and sensitivity for Fe³⁺ ions. researchgate.net

Nitric Oxide (NO) Detection: Bis(imidazole) metal complexes of Fe(II) and Co(II) have been incorporated into test strips and syringes for the qualitative and quantitative colorimetric detection of NO gas. nih.gov

These examples demonstrate the versatility of metal complexes derived from 2-substituted imidazoles in the field of chemical sensing, where the aroyl group can play a key role in modulating the electronic structure and enhancing the sensing performance.

Advanced Research Applications and Future Directions for 1h Imidazol 2 Yl 4 Methylphenyl Methanone

Rational Design and Development of Chemical Probes and Scaffolds for Biological Research

The imidazole (B134444) scaffold is a cornerstone in the rational design of molecules for biological research. researchgate.net Its electron-rich nature allows it to interact with a variety of enzymes and receptors, making it an ideal starting point for the development of chemical probes. nih.gov The design of such probes often involves modifying the core imidazole structure to enhance specificity and sensitivity for a particular biological target. rsc.org For instance, novel imidazole derivatives have been designed and synthesized as fluorescent probes for the specific detection of biologically relevant species. rsc.org

The versatility of the imidazole ring allows for the creation of diverse chemical libraries through various synthetic methodologies. nih.govnih.gov These libraries can then be screened to identify compounds with desired biological activities, serving as scaffolds for further optimization. The concept of "rational drug design" is frequently employed, where computational methods and an understanding of biological targets guide the synthesis of new imidazole derivatives with potentially enhanced therapeutic effects. researchgate.netresearchgate.net This approach has been used to develop imidazole hybrids with potential as analgesic and anti-inflammatory agents. researchgate.net

Interactive Table: Examples of Rationally Designed Imidazole-Based Molecules

| Compound Type | Design Strategy | Intended Application | Key Structural Feature |

|---|---|---|---|

| Fluorescent Probes | Incorporation of a fluorophore | Detection of specific ions or molecules | Imidazole unit |

| EGFR Inhibitors | Microwave-assisted one-pot, four-component reaction | Anticancer agents | Imidazole derivatives |

| Analgesic Agents | Synthesis of Schiff base derivatives | Pain and inflammation relief | Imidazole analogues |

Exploration of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors) for Mechanistic Understanding

A fundamental aspect of developing new therapeutic agents is understanding how they interact with their biological targets at a molecular level. The imidazole moiety is known to bind to a variety of enzymes and proteins. nih.gov Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze these interactions, providing insights that can guide the design of more potent and selective compounds. nih.gov

For example, studies on imidazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have utilized molecular docking to confirm the stable binding of these compounds within the EGFR active sites. nih.gov Similarly, in the development of novel imidazole derivatives as analgesic and anti-inflammatory agents, molecular docking has been employed to understand their binding patterns. researchgate.net The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and biological activity. nih.gov The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors contributes to its versatility in molecular recognition. nih.gov

Research into Nonlinear Optical (NLO) Properties and Optoelectronic Material Development

Recent research has explored the potential of imidazole derivatives in the field of materials science, particularly for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including signal processing and optical storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon influenced by the molecule's electronic structure.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the NLO properties of imidazole derivatives. researchgate.net These studies have shown that certain imidazole-containing compounds exhibit significant NLO behavior, validated by high values of dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net The design of NLO materials often focuses on creating molecules with a donor-π-acceptor (D-π-A) framework to enhance charge transfer, a key factor for NLO activity. nih.gov The imidazole ring can be incorporated into these frameworks to modulate the electronic properties and enhance the NLO response. researchgate.netjlu.edu.cn

Interactive Table: NLO Properties of Imidazole Derivatives

| Compound | Methodology | Key Finding | Potential Application |

|---|---|---|---|

| Imidazole-2-carboxaldehyde | Computational (DFT) | High dipole moment and hyperpolarizability | NLO active material |

| Anthraquinone fused imidazole-based dyes | Z-scan and DFT | High nonlinear susceptibility | Optoelectronics |

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. researchgate.net For imidazole-based compounds, SAR studies involve systematically modifying different parts of the molecule—the imidazole core, its substituents, and any linked chemical moieties—and evaluating the impact on a specific biological effect. nih.gov

These studies have been instrumental in optimizing the therapeutic potential of imidazole derivatives for various applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net For instance, SAR evaluations of certain imidazole compounds have shown a correlation between the number and position of substituents on attached phenyl rings and their anti-protozoal activity. researchgate.net By identifying the key molecular features responsible for a desired activity, researchers can rationally design new compounds with improved potency and selectivity. researchgate.net The imidazole scaffold itself offers multiple sites for modification, allowing for fine-tuning of pharmacological properties. researchgate.net

Emerging Research Avenues in Imidazole-Based Heterocyclic Chemistry

The field of imidazole-based heterocyclic chemistry continues to evolve, with researchers exploring new synthetic methodologies and applications. numberanalytics.com The versatility of the imidazole ring makes it a central component in the construction of more complex heterocyclic systems and hybrid molecules. nih.gov These efforts are driven by the continuous search for novel compounds with enhanced biological activities and unique material properties. numberanalytics.com

Recent advancements include the development of green and efficient synthetic protocols, such as microwave-assisted and ultrasound-assisted reactions, which offer advantages like shorter reaction times and higher yields. nih.govnih.gov There is also a growing interest in the synthesis of imidazole-based supramolecular complexes, which can exhibit unique biological activities and improved drug delivery properties. nih.gov The exploration of novel imidazole derivatives is expected to continue, fueled by advances in synthesis, computational drug design, and a deeper understanding of their biological mechanisms. numberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-imidazol-2-yl(4-methylphenyl)methanone, and how is its purity validated?

- Answer : The compound is typically synthesized via cascade reactions or deprotection steps using substituted benzoyl chlorides and imidazole precursors. For example, aryl (2-aryl-1H-imidazol-4-yl)methanones are prepared by reacting sulfonamide-protected intermediates with tetrabutylammonium fluoride (TBAF) in THF, followed by purification via flash chromatography . Structural validation involves 1H NMR (e.g., δ 13.80–7.28 ppm for aromatic protons), HRMS (e.g., [M+H]+ = 249.1058), and HPLC (purity >95%) .

Q. How are spectroscopic techniques utilized to characterize the molecular structure of this compound?

- Answer : 1H NMR identifies substituent effects on chemical shifts (e.g., downfield signals for imidazole NH protons at δ ~13.6–13.8 ppm). HRMS confirms molecular mass (e.g., exact mass 248.095 for C16H12N2O), while HPLC with retention times (e.g., tR = 10.83 min) ensures purity. X-ray crystallography using SHELX software resolves solid-state conformations .

Q. What role do substituents play in modulating the compound’s physicochemical properties?

- Answer : Electron-withdrawing groups (e.g., -F, -Cl) increase polarity and affect solubility, while electron-donating groups (e.g., -OCH3) enhance π-π stacking in crystal lattices. Substituent positions (4- vs. 5- on the imidazole) influence tautomerism and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does this compound inhibit tubulin polymerization, and what structural features drive its antiproliferative activity?

- Answer : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Key structural determinants include:

- The benzoyl group for hydrophobic interactions with tubulin pockets.

- The imidazole ring for hydrogen bonding with Thr179 and Asn258 residues.

- Substituents (e.g., 4-methylphenyl) enhancing binding affinity (IC50 values correlate with substituent electronegativity) .

Q. What computational approaches predict the compound’s electronic properties and binding modes?

- Answer : Density-functional theory (DFT) calculates HOMO-LUMO gaps (e.g., using the Colle-Salvetti correlation-energy formula) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with tubulin, while MD simulations evaluate stability of ligand-protein complexes .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?

- Answer : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R2²(8) chains from N-H···O interactions. For example, the imidazole NH forms hydrogen bonds with carbonyl oxygens of adjacent molecules, stabilizing layered crystal structures .

Q. What challenges arise in resolving tautomeric equilibria of 2-aryl-imidazole derivatives, and how are they addressed experimentally?

- Answer : Tautomerism between 4- and 5-substituted imidazoles complicates NMR interpretation. Strategies include:

- Low-temperature NMR to slow proton exchange.

- X-ray crystallography to lock tautomeric states.

- Isotopic labeling (e.g., 15N) for precise assignment .

Methodological Recommendations

- Synthesis : Optimize yields via microwave-assisted reactions or flow chemistry to reduce side products .

- Crystallization : Use solvent diffusion (e.g., CH2Cl2/hexane) to grow single crystals for X-ray analysis .

- SAR Studies : Employ combinatorial libraries to systematically vary substituents and correlate with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.